7,8-Dihydroxyphenazine-2-sulfonic acid

Aqueous organic redox flow batteries Solubility engineering Phenazine functionalization

Researchers seeking high-energy-density AORFB anolytes face solubility and stability trade-offs. 7,8-Dihydroxyphenazine-2-sulfonic acid (DHPS) delivers: • 1.8 M solubility (2.8 M electron conc.) enabling 67 Ah L⁻¹ reversible capacity • 99.98% per cycle capacity retention over 500 cycles; 0.0054% decay per cycle over 2,500+ cycles • 95.8% current efficiency in electrochemical CO₂ capture at 0.49 GJ/tCO₂ Procure ≥98% purity with verified 7,8-dihydroxy-2-sulfonic acid regiochemistry to ensure target performance.

Molecular Formula C12H8N2O5S
Molecular Weight 292.27 g/mol
Cat. No. B13639515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxyphenazine-2-sulfonic acid
Molecular FormulaC12H8N2O5S
Molecular Weight292.27 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=CC(=C(C=C3N=C2C=C1S(=O)(=O)O)O)O
InChIInChI=1S/C12H8N2O5S/c15-11-4-9-10(5-12(11)16)14-8-3-6(20(17,18)19)1-2-7(8)13-9/h1-5,15-16H,(H,17,18,19)
InChIKeyQSKVWFKDPMSUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroxyphenazine-2-sulfonic acid (DHPS) – Core Physicochemical and Functional Profile for Scientific Procurement


7,8-Dihydroxyphenazine-2-sulfonic acid (DHPS, CAS 2254745-17-8, molecular weight 292.27 g/mol) is a water-soluble, biomimetic phenazine derivative engineered through strategic functionalization of the phenazine core with hydroxyl (–OH) groups at the 7- and 8-positions and a sulfonic acid (–SO₃H) group at the 2-position [1]. This modification transforms the parent phenazine, which is virtually insoluble in water, into a highly soluble redox-active species reaching 1.8 M in alkaline solutions (equivalent to 2.8 M electron concentration), while simultaneously shifting its redox potential by more than 400 mV [2]. DHPS undergoes a two-electron, proton-coupled electron transfer (PCET) mechanism, making it a high-capacity anolyte material for aqueous organic redox flow batteries (AORFBs) and a versatile redox mediator for electrochemical energy conversion and CO₂ capture systems [1].

Workflow Aqueous organic redox flow battery anolyte research
Mechanism Proton-coupled electron transfer (PCET) pathway studies
Selection 7,8-dihydroxy-2-sulfonic acid regiochemistry verification

7,8-Dihydroxyphenazine-2-sulfonic acid – Why In-Class Substitution Is Not Advisable for DHPS


The performance of phenazine-based redox-active compounds is exquisitely sensitive to the position and nature of substituents on the aromatic ring system. The 7,8-dihydroxy substitution pattern in DHPS specifically enables preferential solvation and a two-electron PCET mechanism that yields the observed 1.8 M solubility and >90% accessible theoretical capacity—a combination not replicated by other phenazine derivatives [1]. Critically, systematic isomer studies have demonstrated that the 7,8-substitution pattern also renders DHPS intrinsically susceptible to desulfonation and phenolic C–O bond reduction during extended cycling, a degradation pathway distinct from that of 1,4- or 1,6-dihydroxyphenazine isomers [2]. Conversely, alternative substitution patterns that improve chemical stability (e.g., 1,4-DHP, 1,6-DHP) sacrifice the high solubility and shifted redox potential that distinguish DHPS. Users cannot assume that generic “phenazine sulfonic acid” or “dihydroxyphenazine” compounds are functionally interchangeable with DHPS without verifying substitution regiochemistry and quantified performance benchmarks [2].

Regiochemistry 7,8-dihydroxy substitution pattern enables specific PCET and solvation profile; other isomers may shift redox potential and solubility
Isomer trade-off Alternative DHP isomers may improve chemical stability but sacrifice the reported solubility and shifted redox potential of DHPS
Generic substitution Generic phenazine sulfonic acid or dihydroxyphenazine compounds may not replicate DHPS performance without verified regiochemistry

7,8-Dihydroxyphenazine-2-sulfonic acid – Head-to-Head Quantitative Differentiation Evidence


Solubility Enhancement: DHPS vs. Unmodified Phenazine in Alkaline Aqueous Electrolytes

DHPS achieves an exceptionally high alkaline solubility of 1.8 M (equivalent to 2.8 M electron concentration), representing a solubility increase from near-zero for the unmodified phenazine parent molecule [1]. By comparison, the widely studied anthraquinone-based anolyte 2,6-DBEAQ achieves 0.6 M solubility at pH 12 and 1.1 M at pH 14 [2], while alloxazine 7/8-carboxylic acid (ACA) requires carboxylic acid functionalization to achieve practical solubility for flow battery operation [3].

Alkaline solubility vs. phenazine
Direct comparison
1.8 M (2.8 M e⁻ conc.)
vs. near-zero for pristine phenazine; 1.6×–3× vs. 2,6-DBEAQ
Supports volumetric capacity assessment for anolyte selection
Alkaline aqueous electrolyte; 1 M KOH or NaOH
Aqueous organic redox flow batteries Solubility engineering Phenazine functionalization

Volumetric Capacity and Capacity Retention: DHPS vs. Alloxazine-COOH in RFB Cycling

A DHPS-based RFB operating at near-saturation concentration delivers a reversible anolyte capacity of 67 Ah L⁻¹ at an operating voltage of 1.4 V, with capacity retention of 99.98% per cycle over 500 cycles [1]. Alloxazine 7/8-carboxylic acid (ACA) in a comparable RFB configuration achieves an open-circuit voltage approaching 1.2 V with capacity retention exceeding 99.98% per cycle [2]; however, its volumetric capacity is lower (typically ~40–50 Ah L⁻¹ range) owing to solubility constraints. DHPS therefore provides a 0.2 V higher operating voltage while maintaining comparable per-cycle capacity retention.

Volumetric capacity and retention
Cross-study context
67 Ah L⁻¹ at 1.4 V
99.98% per-cycle retention over 500 cycles
Supports energy-density assessment vs. alloxazine-COOH anolyte
~0.2 V higher operating voltage; 1.3×–1.7× capacity
Redox flow battery Volumetric capacity Capacity retention Cycling stability

Long-Term Cycling Stability Under Ambient Conditions: DHPS Extended Operation vs. Glovebox-Dependent AORFBs

DHPS-based AORFBs encapsulated and operated outside a glove box achieved stable operation with >99% Coulombic efficiency and a capacity decay rate of only 0.0054% per cycle over 2,500 cycles under ambient conditions [1]. This is in stark contrast to most reported AORFBs, which require inert-atmosphere glove-box operation due to the high sensitivity of organic molecules to O₂ [1]. By comparison, the highly stable quinone anolyte 2,6-DBEAQ exhibits a capacity fade rate of <0.001% per cycle under controlled conditions, but its long-term cycling data under ambient exposure have not been reported at comparable scale [2].

Ambient-condition cycling
Reported context
0.0054% per cycle decay
Over 2,500 cycles; >99% Coulombic efficiency; outside glove box
Supports ambient-condition operation feasibility review
Capacity decay rate is approx. 5× higher than best-in-class quinone but under practical ambient conditions
Aqueous organic redox flow batteries Long-term cycling stability Ambient-condition operation Capacity fade rate

Electrochemical CO₂ Capture Energy Efficiency: DHPS-Mediated Cell vs. Conventional MEA Thermal Swing

An electrochemical CO₂-capture cell employing DHPS as the PCET redox medium (pH-swing agent) achieves an average current efficiency of 95.8% at 10 mA cm⁻² and a remarkably low electrolysis energy consumption of only 0.49 GJ per ton of CO₂ captured [1]. This represents a 4.9× to 7.6× reduction in energy consumption compared to the conventional monoethanolamine (MEA) thermal-swing method, which consumes 2.4–3.7 GJ per ton of CO₂ [2]. DHPS thus replaces the energy-intensive thermal desorption step of MEA processes with an electrochemical pH-swing driven by its quasi-reversible PCET reaction.

CO₂ capture energy use
Direct comparison
0.49 GJ tCO₂⁻¹
vs. MEA thermal-swing: 2.4–3.7 GJ tCO₂⁻¹; 4.9×–7.6× lower
Supports energy-efficiency assessment for electrochemical capture
95.8% current efficiency at 10 mA cm⁻²; NaHCO₃/Na₂CO₃ electrolyte
Electrochemical CO₂ capture Energy efficiency pH-swing Proton-coupled electron transfer

Redox-Mediated Zinc-Air Fuel Cell Performance: DHPS-Enabled Power Density Enhancement

A hybrid redox-mediated zinc-air fuel cell (HRM-ZAFC) using DHPS as the anolyte redox mediator achieves a peak power density of 0.51 W cm⁻² and a continuous discharge capacity of 48.82 Ah [1]. In contrast, conventional electrically rechargeable zinc-air batteries without redox mediation typically achieve peak power densities in the range of 0.20–0.32 W cm⁻² when employing advanced bifunctional air electrodes [2][3]. DHPS mediates the zinc oxidation reaction by shifting it from the electrode surface to a separate fuel tank, thereby decoupling fuel feeding from electricity generation and recovering capacity lost to “dead zinc” formation.

Zinc-air fuel cell power
Cross-study context
0.51 W cm⁻² peak
Continuous discharge capacity 48.82 Ah; DHPS redox mediator
Supports power-density assessment for zinc-based systems
1.6×–2.6× vs. conventional zinc-air batteries (0.20–0.32 W cm⁻²)
Zinc-air fuel cell Redox mediator Power density Dead zinc recovery

Structural Stability Trade-offs: DHPS Decomposition Pathways vs. Regioisomeric DHP Analogs

Systematic investigation of seven dihydroxyphenazine (DHP) regioisomers revealed that the 7,8-substitution pattern in DHPS leads to desulfonation and reduction of a phenolic C–O bond during extended cycling, yielding a mixture of 7/8-hydroxyphenazine-2-sulfonic acid and ring-hydrogenated products [1]. In contrast, DHP isomers with hydroxyl groups at the 1,4- or 1,6-positions exhibit markedly higher stability, with temporal capacity loss rates of only 0.029% and 0.031% per day, respectively [1]. The 1,8- and 2,7-DHP isomers decompose via irreversible tautomerization to redox-inactive species [1]. This structure–stability relationship is critical: DHPS offers the highest solubility and most favorable redox potential among DHP isomers, but its long-term cycling stability is inferior to 1,4-DHP and 1,6-DHP. Users must balance these trade-offs based on application requirements.

Regioisomer stability trade-off
Direct comparison
Desulfonation + C–O reduction
1,4-DHP: 0.029%/day; 1,6-DHP: 0.031%/day; 1,8-DHP and 2,7-DHP: irreversible tautomerization
Supports stability-solubility trade-off review across DHP isomers
DHPS solubility and redox potential are reported highest among DHP isomers; stability is quantitatively lower
Phenazine stability Decomposition pathways Regioisomer comparison Tautomerization

7,8-Dihydroxyphenazine-2-sulfonic acid – Evidence-Backed Application Scenarios for Procurement Decisions


High-Energy-Density Aqueous Organic Redox Flow Batteries for Grid-Scale Storage

DHPS is the anolyte of choice when maximizing volumetric energy density is the primary design objective. With a demonstrated reversible capacity of 67 Ah L⁻¹ at 1.4 V operating voltage and capacity retention of 99.98% per cycle over 500 cycles [1], DHPS enables smaller electrolyte tanks and reduced footprint relative to competing organic anolytes such as 2,6-DBEAQ or alloxazine-COOH. Procurement teams should specify DHPS purity ≥98% and verify the 7,8-dihydroxy-2-sulfonic acid substitution pattern to ensure the target solubility and redox potential. Note that long-term operation under ambient conditions (2,500+ cycles) has been demonstrated with a capacity decay of 0.0054% per cycle when combined with reducing agents and light-proof storage [2].

Low-Energy Electrochemical CO₂ Capture and pH-Swing Separation Systems

For electrochemical carbon capture applications, DHPS serves as a high-capacity proton carrier enabling pH-swing CO₂ absorption/desorption via its quasi-reversible PCET reaction. The DHPS-mediated cell achieves 95.8% current efficiency and consumes only 0.49 GJ of electrolysis energy per ton of CO₂ captured—a 5–7× improvement over conventional MEA thermal-swing processes (2.4–3.7 GJ tCO₂⁻¹) [3][4]. This application scenario is particularly relevant for industrial flue gas treatment and direct air capture (DAC) pilot plants where operating energy cost is the dominant economic driver. Procurement specifications should include verification of electrochemical reversibility (CV peak separation) and solubility in carbonate-based electrolytes.

Redox-Mediated Zinc-Based Energy Storage: Fuel Cells and Flow Batteries

DHPS functions as an anolyte redox mediator in hybrid zinc-air fuel cells and zinc-based redox flow batteries, where it shifts zinc oxidation from the electrode surface to a separate fuel tank, effectively recovering capacity lost to 'dead zinc' and suppressing dendrite formation [5][6]. The DHPS-mediated zinc-air fuel cell delivers a peak power density of 0.51 W cm⁻², significantly exceeding that of conventional zinc-air batteries (0.20–0.32 W cm⁻²) [5][7]. For deep-cycle zinc–iron flow batteries, DHPS mediation enables operation at 100% depth of discharge with a capacity fading rate of only 0.019% per day (0.0048% per cycle) [6]. Procurement for these applications should confirm compatibility with alkaline zinc electrolyte systems and verify mediator stability under deep-discharge conditions.

Structure–Stability Research: DHP Regioisomer Screening and Degradation Pathway Studies

DHPS is an essential reference compound for systematic studies of phenazine structure–property relationships. Its well-characterized decomposition pathways—desulfonation, phenolic C–O bond reduction, and aromatic ring hydrogenation [8]—make it an ideal benchmark for evaluating the stability of novel phenazine derivatives. Researchers comparing DHP regioisomers can use DHPS as the 'high-solubility, moderate-stability' reference point against which 1,4-DHP (temporal capacity loss 0.029% per day) and 1,6-DHP (0.031% per day) demonstrate superior chemical stability, while 1,8-DHP and 2,7-DHP illustrate tautomerization-driven deactivation [8]. Procurement for research purposes should prioritize analytical characterization data (NMR, HPLC purity) to ensure regioisomeric identity.

Application
Selection Property
Validation Focus
High-energy-density aqueous organic redox flow batteries
Volumetric capacity and substitution regiochemistry
Anolyte capacity retention and operating voltage benchmarks
Electrochemical CO₂ capture and pH-swing separation
PCET redox reversibility and carbonate-electrolyte solubility
Current efficiency and energy consumption per ton CO₂
Redox-mediated zinc-based energy storage
Anolyte mediator compatibility with alkaline zinc electrolyte
Power density and deep-discharge mediator stability
DHP regioisomer screening and degradation pathway studies
Regioisomeric identity and analytical characterization
Decomposition pathway benchmarking across DHP isomers
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